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Dipotassium 5'-guanylate

Sodium reduction Low-sodium formulation Elemental analysis

Dipotassium 5'-guanylate (E628) is the dipotassium salt of guanosine 5'-monophosphate (GMP), a purine ribonucleotide that functions as a flavor enhancer in the umami taste modality. With the molecular formula C₁₀H₁₂K₂N₅O₈P and a molecular weight of 439.4 g/mol, this compound is classified under the E600–E699 range of EU-approved food additives as a nucleotide flavor enhancer.

Molecular Formula C10H12K2N5O8P
Molecular Weight 439.4 g/mol
CAS No. 3254-39-5
Cat. No. B1497085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium 5'-guanylate
CAS3254-39-5
Molecular FormulaC10H12K2N5O8P
Molecular Weight439.4 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[K+].[K+]
InChIInChI=1S/C10H14N5O8P.2K/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1
InChIKeyBCQFRUIIFOQGFI-LGVAUZIVSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium 5'-Guanylate (CAS 3254-39-5) Procurement Guide: Identity, Regulatory Status, and In-Class Positioning


Dipotassium 5'-guanylate (E628) is the dipotassium salt of guanosine 5'-monophosphate (GMP), a purine ribonucleotide that functions as a flavor enhancer in the umami taste modality [1]. With the molecular formula C₁₀H₁₂K₂N₅O₈P and a molecular weight of 439.4 g/mol, this compound is classified under the E600–E699 range of EU-approved food additives as a nucleotide flavor enhancer [2]. It shares its GMP anion core with two primary in-class analogs: disodium 5'-guanylate (E627) and calcium guanylate (E629), all of which carry a group Acceptable Daily Intake (ADI) of 'not specified' from the Joint FAO/WHO Expert Committee on Food Additives (JECFA), reflecting their favorable safety profile [3].

Why Dipotassium 5'-Guanylate Cannot Be Interchanged with Disodium or Calcium Guanylate in Formulation


Although dipotassium 5'-guanylate, disodium guanylate (E627), and calcium guanylate (E629) share an identical GMP anion pharmacophore responsible for umami taste enhancement via T1R1/T1R3 receptor activation, they differ fundamentally in their counterion composition, which drives measurable divergence in sodium loading, hydration state, aqueous solubility, and solid-state stability [1]. Direct substitution of the dipotassium salt with the disodium form introduces approximately 11.3% sodium by mass into the formulation—an unacceptable change for low-sodium or sodium-restricted product lines—while substitution with the calcium salt reduces water solubility from 'freely soluble' to 'sparingly soluble,' potentially compromising dissolution-dependent processing steps [2][3]. These physicochemical distinctions, detailed quantitatively below, make blind in-class interchange a formulation risk rather than a trivial excipient swap.

Quantitative Differentiation Evidence for Dipotassium 5'-Guanylate (E628) Relative to Closest Analogs


Zero Sodium Load vs. 11.3% Sodium in Disodium Guanylate: Enabling Sodium-Reduction Formulations

Dipotassium 5'-guanylate (E628) contains zero sodium by elemental composition, whereas disodium 5'-guanylate (E627) carries 11.29% sodium by mass (2 Na atoms per molecule, MW 407.18 g/mol, Na contribution 45.98 g/mol) [1]. This means every gram of disodium guanylate substituted with the dipotassium salt eliminates approximately 113 mg of sodium from the formulation. Conversely, dipotassium guanylate provides approximately 17.80% potassium by mass (2 K atoms, MW 439.40 g/mol, K contribution 78.20 g/mol), which can contribute to potassium enrichment claims in jurisdictions where such labeling is permitted [2].

Sodium reduction Low-sodium formulation Elemental analysis

Anhydrous Nature: ≤5% Loss on Drying vs. ≤25% for Disodium Guanylate Heptahydrate

Under the harmonized EU purity specifications (120°C, 4 hours), dipotassium 5'-guanylate exhibits a loss on drying of not more than 5%, whereas disodium 5'-guanylate permits up to 25% loss on drying [1][2]. This 5-fold difference reflects the fact that commercial disodium guanylate crystallizes as a heptahydrate (approximately 7 water molecules per formula unit, contributing roughly 24% of the hydrated mass), while the dipotassium salt is supplied in essentially anhydrous form [2]. Disodium guanylate is also described as hygroscopic, absorbing up to 20–30% atmospheric moisture, which can introduce weighing inaccuracies during dry blending operations .

Hydration state Loss on drying Formulation consistency

Aqueous Solubility: Freely Soluble (E628) vs. Sparingly Soluble (E629 Calcium Guanylate)

According to EU regulatory specifications, dipotassium 5'-guanylate is classified as 'freely soluble in water,' whereas calcium guanylate (E629) is classified as 'sparingly soluble in water' [1][2]. Under pharmacopoeial definitions, 'freely soluble' corresponds to a solubility range of 100–1000 g/L (1 g dissolving in 1–10 mL water), while 'sparingly soluble' denotes 30–100 g/L (1 g dissolving in 30–100 mL) [3]. The potassium salt thus offers at minimum a 3-fold and potentially up to a 30-fold solubility advantage over the calcium salt. Disodium guanylate (E627) is described as 'soluble in water' and has been quantitatively reported at 250 g/L (25 g/100 mL at 20°C), placing it in an intermediate solubility category .

Aqueous solubility Dissolution rate Liquid formulation

Molecular Weight Differential: 439.4 g/mol (E628) vs. 407.2 g/mol (E627) Affecting Molar Dosing

Dipotassium 5'-guanylate has a molecular weight of 439.4 g/mol (anhydrous), compared with 407.19 g/mol (anhydrous) for disodium guanylate and 401.20 g/mol (anhydrous) for calcium guanylate [1][2][3]. This 7.9% higher molecular weight for E628 versus E627 means that, on an equal-mass basis, dipotassium guanylate delivers approximately 7.9% less GMP anion (the active umami-enhancing moiety) per gram. Conversely, to achieve equivalent GMP anion molarity, formulators must use a 1.079× mass factor when substituting E628 for E627. The counterion mass contribution also differs: potassium accounts for 17.80% of the E628 mass versus sodium at 11.29% of the E627 mass [4].

Molecular weight Molar equivalence GMP active content

Solid-State Structural Stability: K⁺ Substitution Suppresses Undesired Crystalline Phase Transformation of GMP

In a controlled antisolvent crystallization study of GMP disodium salt, Nguyen et al. (2015) demonstrated that replacement of Na⁺ ions with K⁺ (or Ca²⁺) ions forms amorphous GMP complex salts (Na/K·GMP) whose solid structures are substantially more stable than those of amorphous or crystalline GMP disodium salt [1]. Critically, the K⁺-substituted amorphous GMP complex salts exhibited markedly lower solubility than the GMP disodium salt and did not undergo transformation into the crystalline phase, because the K⁺ ions inhibited the formation and ordered-stacking of GMP G-quartets necessary for crystallization [1]. This was confirmed by element mapping images and element ratio analysis of the complex salts.

Crystallization Solid-state stability Amorphous phase

Flavor Potency: Approximately 2× the Enhancing Potency of Disodium 5'-Inosinate

Dipotassium 5'-guanylate (E628) has been reported to exhibit approximately twice the flavor-enhancing potency of disodium 5'-inosinate (E631), another widely used nucleotide flavor enhancer [1]. While both compounds operate through synergistic umami receptor (T1R1/T1R3) mechanisms when combined with glutamate, this 2:1 potency ratio means that formulators can achieve equivalent flavor enhancement intensity with approximately half the mass of dipotassium guanylate compared with disodium inosinate. This potency advantage is consistent with the known sensory properties of GMP-based enhancers relative to IMP-based enhancers across the nucleotide flavor enhancer class [2]. Note: direct head-to-head quantitative sensory comparison data between E628 and E627 (disodium guanylate) at equivalent GMP anion molarity were not identified in the accessible literature; the GMP anion is expected to produce comparable umami potentiation irrespective of the counterion when normalized to GMP content.

Flavor potency Umami synergy Nucleotide enhancer

High-Value Application Scenarios for Dipotassium 5'-Guanylate (E628) Based on Quantitative Differentiation Evidence


Sodium-Reduced and Sodium-Free Savory Product Formulations

In product categories such as low-sodium soups, sauces, seasoning blends, and processed meats where sodium reduction targets of 25–50% are mandated by public health guidelines, dipotassium 5'-guanylate enables umami flavor enhancement without adding any sodium to the formulation [1]. Unlike disodium guanylate (E627), which contributes ~113 mg of sodium per gram of additive, E628 delivers equivalent GMP-based umami synergy while contributing approximately 178 mg of potassium per gram—a mineral often under-consumed in typical Western diets [2]. This zero-sodium profile makes it uniquely suitable for 'sodium-free' or 'no added sodium' label claims, where even the sodium contributed by disodium guanylate would be quantitatively incompatible [3].

Dry-Mix and Powdered Food Systems Requiring Moisture Stability

For dry blending operations producing seasoning powders, instant soup bases, snack dusting agents, and bouillon cubes, dipotassium 5'-guanylate's ≤5% loss on drying specification provides a critical advantage over disodium guanylate's ≤25% water content (heptahydrate form) [1]. The anhydrous nature of E628 eliminates the need to account for variable water content in formulation calculations, reduces hygroscopicity-related clumping during storage (disodium guanylate absorbs 20–30% atmospheric moisture), and improves flowability in automated dispensing systems [2]. These properties directly translate to more consistent finished product quality and reduced manufacturing downtime from powder bridging or caking [3].

Liquid and Aqueous Food Systems: Beverages, Brines, and Marinades

In aqueous product formats—including flavored beverages, injection brines for meat processing, dipping sauces, and canned food liquors—dipotassium 5'-guanylate's 'freely soluble' classification ensures rapid and complete dissolution without sedimentation [1]. This contrasts with calcium guanylate (E629), whose 'sparingly soluble' character (30–100 g/L estimated) can lead to particulate suspension, turbidity, and non-uniform flavor distribution in low-viscosity liquid products [2]. For manufacturers seeking a GMP-based flavor enhancer compatible with clear beverage or brine applications, E628 is the only salt form that combines full solubility with zero sodium contribution [3].

Potassium-Fortified Functional Food Products

In jurisdictions where potassium content is a permitted nutrient content claim, dipotassium 5'-guanylate offers a dual-functional ingredient profile: it serves simultaneously as a flavor enhancer and a potassium source (17.80% K by mass) [1]. This aligns with public health recommendations from organizations such as the WHO, which advocate for increased potassium intake alongside sodium reduction for cardiovascular health [2]. While the use levels of E628 as a flavor enhancer are typically low (ppm range), in combination with potassium chloride-based salt replacers, E628 can contribute to the overall potassium content of the finished product while also using its umami synergy to mask the bitter/metallic off-notes commonly associated with KCl substitution [3].

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